molecular formula C7H10BrN3O2S B1498136 tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1101173-94-7

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

Cat. No. B1498136
CAS RN: 1101173-94-7
M. Wt: 280.14 g/mol
InChI Key: NWMVCPHORZZSJE-UHFFFAOYSA-N
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Description

“tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate” is a chemical compound with the molecular formula C7H10BrN3O2S . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the use of N,N-dimethyl-4-aminopyridine and di-tert-butyl dicarbonate. The mixture is stirred at 50°C for 1 hour. The reaction mixture is then evaporated, and to the residue is added dichloromethane-methanol. The insoluble matter in the solution is filtered, the filtrate is evaporated, and the residue is purified by silica-gel column chromatography .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3, (H,9,10,11,12) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.15 . It is a solid at room temperature . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.33 .

Scientific Research Applications

Crystal Structure and Bond Analysis

The compound tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, as a 1,3,4-thiadiazole derivative, exhibits strong interactions between its sulfonyl group and the thiadiazole ring. This results in a distorted arrangement around the S atom, which is crucial for understanding its molecular structure and potential applications in material sciences (Pedregosa et al., 1996).

Luminescent Materials

Compounds like tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, when combined with carbazole donors, can create potent luminescent materials. These materials, especially when introduced to tert-butyl groups to enhance electron-donating properties, show high photoluminescence quantum yield, making them suitable for use in organic light emitting diodes (Rybakiewicz et al., 2020).

Thermally Activated Delayed Fluorescence Devices

The application in thermally activated delayed fluorescence (TADF) devices is significant. Bipolar materials based on tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate derivatives have been developed for this purpose. They exhibit efficient energy transfer processes and minimized energy loss, leading to high external quantum efficiency and power efficiency in these devices (Zhang et al., 2017).

Antiproliferative Activity

In cancer research, certain thiadiazole peptidomimetic derivatives, including tert-butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, have shown promising antiproliferative activities. This finding is particularly relevant for chronic myelogenous leukemia and prostatic cancer cells, suggesting a potential avenue for therapeutic applications (Liang et al., 2016).

Crystal Engineering

The compound is a key player in crystal engineering, forming isostructural families with diverse halogenated derivatives. This aspect is important for understanding molecular interactions and designing materials with specific crystallographic properties (Baillargeon et al., 2017).

Hydrogen Bond Analysis

Analyzing the hydrogen bond interactions of tert-butyl derivatives, including (3-bromo-1,2,4-thiadiazol-5-yl)carbamate, helps in understanding the molecular architectures and interactions in crystal structures. Such insights are crucial for pharmaceutical and material sciences (Das et al., 2016).

Insecticidal and Antimicrobial Properties

This compound's derivatives exhibit promising insecticidal and antimicrobial properties. They are potential candidates for environmentally friendly pest control and novel antibiotics, expanding the scope of its applications beyond traditional material sciences (Wang et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-bromo-1,2,4-thiadiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S/c1-7(2,3)13-6(12)10-5-9-4(8)11-14-5/h1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMVCPHORZZSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659641
Record name tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate

CAS RN

1101173-94-7
Record name tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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